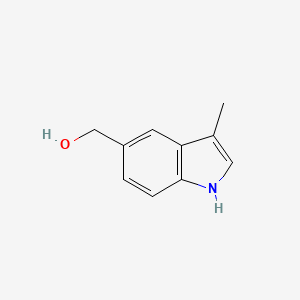
(3-methyl-1H-indol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-1H-indol-5-yl)methanol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-1H-indol-5-yl)methanol typically involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method provides a good yield of the desired indole derivative.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: (3-methyl-1H-indol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products: The major products formed from these reactions include various substituted indoles, which can further undergo functionalization for specific applications .
Aplicaciones Científicas De Investigación
(3-methyl-1H-indol-5-yl)methanol has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-methyl-1H-indol-5-yl)methanol involves its interaction with various molecular targets and pathways. It can bind to specific receptors, influencing cell signaling pathways and modulating biological activities. For instance, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3-(1H-indol-5-yl)-benzoic acid methyl ester: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: (3-methyl-1H-indol-5-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(3-methyl-1H-indol-5-yl)methanol |
InChI |
InChI=1S/C10H11NO/c1-7-5-11-10-3-2-8(6-12)4-9(7)10/h2-5,11-12H,6H2,1H3 |
Clave InChI |
ZVADQYDOUNSQCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C1C=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


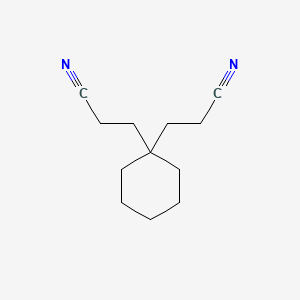




![tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)
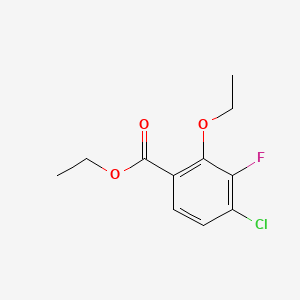
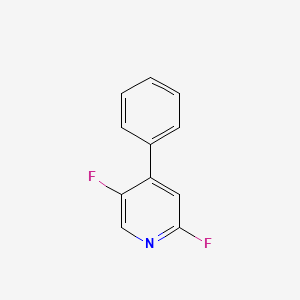
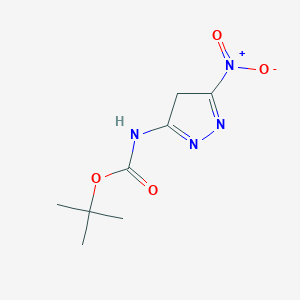
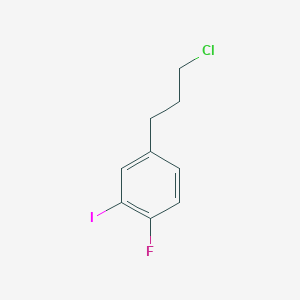
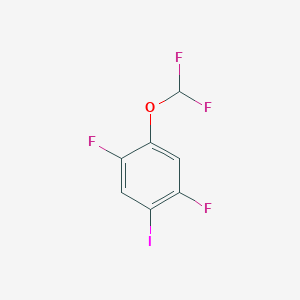
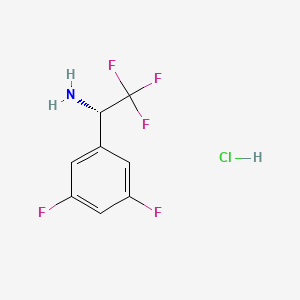
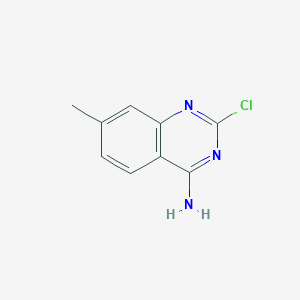
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037951.png)
